Gonadotropina Menopáusica Humana

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La menotropina tiene una amplia gama de aplicaciones en la investigación científica y la medicina:

Química: Se utiliza como patrón de referencia en ensayos bioquímicos.

Biología: Se estudia por su papel en la biología reproductiva y la endocrinología.

Medicina: Se utiliza principalmente en tecnologías de reproducción asistida (TRA), como la fertilización in vitro (FIV), para estimular el desarrollo de los folículos ováricos. .

Industria: Empleado en la producción de medicamentos para la fertilidad.

Mecanismo De Acción

La menotropina ejerce sus efectos imitando las hormonas naturales FSH y LH. Se une a los receptores de FSH y LH en la superficie de las células de la granulosa ovárica y las células de Leydig testiculares. Esta unión estimula la maduración de los folículos ováricos en las mujeres y la producción de testosterona y esperma en los hombres. Las vías moleculares implicadas incluyen la activación de las vías de señalización del monofosfato de adenosina cíclico (cAMP) y la proteína quinasa A (PKA) .

Compuestos similares:

FSH recombinante (rFSH): Una forma sintética de FSH producida utilizando tecnología de ADN recombinante.

Menotropina altamente purificada (HP-hMG): Una forma más purificada de menotropina con una proporción más alta de FSH a LH.

Gonadotropina coriónica humana (hCG): Otra gonadotropina utilizada en los tratamientos de fertilidad.

Comparación: La menotropina es única en el sentido de que es un extracto natural que contiene tanto FSH como LH, mientras que la FSH recombinante y la HP-hMG son más refinadas y contienen menos impurezas. La menotropina a menudo se prefiere por su composición natural, pero la FSH recombinante se prefiere por su consistencia y pureza .

En conclusión, la menotropina es un compuesto vital en el campo de la medicina reproductiva, con aplicaciones significativas en los tratamientos de fertilidad y la investigación científica. Su origen natural y la combinación de FSH y LH la convierten en un medicamento único y valioso.

Análisis Bioquímico

Biochemical Properties

Human Menopausal Gonadotrophin plays a significant role in biochemical reactions related to reproductive health. It interacts with several key enzymes and proteins, including the follicle-stimulating hormone receptor and the luteinizing hormone receptor. These interactions lead to the activation of intracellular signaling pathways, such as the cyclic adenosine monophosphate pathway, which is crucial for the synthesis of steroid hormones like progesterone and estradiol . The nature of these interactions involves the binding of Human Menopausal Gonadotrophin to its receptors, leading to conformational changes that activate downstream signaling cascades.

Cellular Effects

Human Menopausal Gonadotrophin exerts various effects on different cell types, particularly granulosa cells in the ovaries. It influences cell function by promoting the proliferation and differentiation of these cells, which are essential for follicular development and ovulation. Additionally, Human Menopausal Gonadotrophin impacts cell signaling pathways, gene expression, and cellular metabolism by increasing the production of cyclic adenosine monophosphate and activating protein kinase A . These changes enhance the synthesis of steroid hormones and support the maturation of ovarian follicles.

Molecular Mechanism

The molecular mechanism of action of Human Menopausal Gonadotrophin involves its binding to specific receptors on the surface of target cells. This binding triggers a series of intracellular events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate levels . The elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates various target proteins, leading to changes in gene expression and cellular function. Human Menopausal Gonadotrophin also modulates the activity of enzymes involved in steroidogenesis, enhancing the production of progesterone and estradiol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Human Menopausal Gonadotrophin can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Human Menopausal Gonadotrophin maintains its bioactivity for a specific period, after which it undergoes degradation, leading to a decline in its effectiveness . Long-term exposure to Human Menopausal Gonadotrophin in in vitro and in vivo studies has demonstrated sustained stimulation of ovarian cells, but the effects may diminish over time due to receptor desensitization and downregulation.

Dosage Effects in Animal Models

The effects of Human Menopausal Gonadotrophin in animal models vary with different dosages. Low doses of the compound can effectively stimulate follicular development and ovulation, while higher doses may lead to adverse effects such as ovarian hyperstimulation syndrome . Threshold effects have been observed, where a minimum dose is required to achieve the desired therapeutic outcome. Toxic effects at high doses include excessive ovarian enlargement and the potential for multiple pregnancies.

Metabolic Pathways

Human Menopausal Gonadotrophin is involved in several metabolic pathways related to reproductive health. It interacts with enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase, which are crucial for the synthesis of estrogen and progesterone . These interactions influence metabolic flux and the levels of key metabolites, supporting the maturation of ovarian follicles and the preparation of the endometrium for implantation.

Transport and Distribution

The transport and distribution of Human Menopausal Gonadotrophin within cells and tissues involve specific transporters and binding proteins. The compound is transported through the bloodstream to target tissues, where it binds to its receptors on the surface of ovarian cells . This binding facilitates its localization and accumulation in the ovaries, where it exerts its biological effects.

Subcellular Localization

Human Menopausal Gonadotrophin is localized primarily in the ovarian follicles, where it interacts with its receptors on the surface of granulosa cells . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cells. These interactions are essential for the activation of signaling pathways and the regulation of gene expression involved in follicular development and ovulation.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La menotropina no se sintetiza químicamente, sino que se extrae de la orina de mujeres posmenopáusicas. El proceso de extracción implica varios pasos de purificación para aislar las gonadotropinas. Inicialmente, la orina se recolecta y se somete a procesos de filtración y precipitación para eliminar las impurezas. Las gonadotropinas se aíslan luego utilizando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de menotropina implica la recolección a gran escala de orina de mujeres posmenopáusicas, seguida de una serie de pasos de purificación. El proceso incluye:

- Filtración para eliminar la materia particulada.

- Precipitación para concentrar las gonadotropinas.

- Cromatografía para separar la FSH y la LH de otras proteínas urinarias.

- Purificación final para garantizar que el producto cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: La menotropina, al ser un compuesto basado en proteínas, no se somete a reacciones químicas típicas como las moléculas orgánicas pequeñas. puede participar en interacciones bioquímicas como:

Reacciones de unión: La menotropina se une a receptores específicos en la superficie de las células ováricas y testiculares.

Reacciones enzimáticas: Puede estar sujeta a degradación enzimática en el cuerpo.

Reactivos y condiciones comunes: Los principales reactivos que participan en la preparación de la menotropina son los que se utilizan en el proceso de purificación, como los tampones para la cromatografía y los agentes de precipitación.

Principales productos formados: Los principales productos formados a partir del proceso de extracción y purificación son las gonadotropinas activas, la FSH y la LH, que se utilizan en los tratamientos de fertilidad .

Comparación Con Compuestos Similares

Recombinant FSH (rFSH): A synthetic form of FSH produced using recombinant DNA technology.

Highly Purified Menotropin (HP-hMG): A more purified form of menotropin with a higher ratio of FSH to LH.

Human Chorionic Gonadotropin (hCG): Another gonadotropin used in fertility treatments.

Comparison: Menotropin is unique in that it is a natural extract containing both FSH and LH, whereas recombinant FSH and HP-hMG are more refined and contain fewer impurities. Menotropin is often preferred for its natural composition, but recombinant FSH is favored for its consistency and purity .

Propiedades

IUPAC Name |

6,6-dimethylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUWTGCATVNMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9002-68-0, 61489-71-2 | |

| Record name | Menotropins | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadotropin, menopausal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

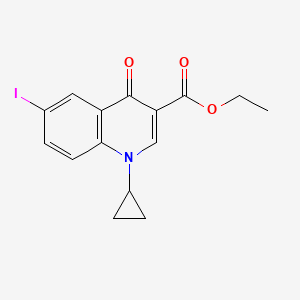

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

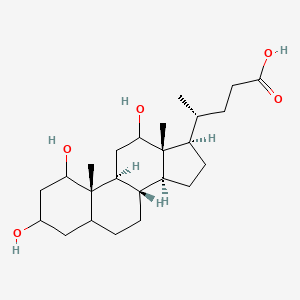

![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259607.png)